molecular formula C9H18ClNO B13472741 1-(4-Cyclopropyloxan-4-yl)methanamine hydrochloride

1-(4-Cyclopropyloxan-4-yl)methanamine hydrochloride

Cat. No.: B13472741
M. Wt: 191.70 g/mol
InChI Key: YXWFKHABSJQCSJ-UHFFFAOYSA-N
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Description

1-(4-Cyclopropyloxan-4-yl)methanamine hydrochloride is a chemical compound with a unique structure that includes a cyclopropyl group and an oxane ring

Preparation Methods

The synthesis of 1-(4-Cyclopropyloxan-4-yl)methanamine hydrochloride typically involves the following steps:

    Amination: The addition of an amine group to the cyclopropylated oxane.

    Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt for stability and solubility.

Industrial production methods often utilize catalytic hydrogenation and amine salt formation under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-(4-Cyclopropyloxan-4-yl)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum .

Scientific Research Applications

1-(4-Cyclopropyloxan-4-yl)methanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various conditions.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Cyclopropyloxan-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets. It can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in neurotransmitter modulation and enzyme inhibition .

Comparison with Similar Compounds

1-(4-Cyclopropyloxan-4-yl)methanamine hydrochloride can be compared with similar compounds such as:

  • 1-(4-Fluorophenyl)cyclopropyl)methanamine hydrochloride
  • 1-(3-Chlorophenyl)cyclopropyl)methanamine hydrochloride
  • 1-(3,4-Dimethoxyphenyl)cyclopropyl)methanamine hydrochloride

These compounds share structural similarities but differ in their substituents, leading to variations in their chemical properties and biological activities. The unique cyclopropyl and oxane structure of this compound distinguishes it from these related compounds .

Properties

Molecular Formula

C9H18ClNO

Molecular Weight

191.70 g/mol

IUPAC Name

(4-cyclopropyloxan-4-yl)methanamine;hydrochloride

InChI

InChI=1S/C9H17NO.ClH/c10-7-9(8-1-2-8)3-5-11-6-4-9;/h8H,1-7,10H2;1H

InChI Key

YXWFKHABSJQCSJ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2(CCOCC2)CN.Cl

Origin of Product

United States

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